N-(1-phenylpropyl)cyclopentanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-(1-phenylpropyl)cyclopentanamine |
InChI |
InChI=1S/C14H21N/c1-2-14(12-8-4-3-5-9-12)15-13-10-6-7-11-13/h3-5,8-9,13-15H,2,6-7,10-11H2,1H3 |
InChI Key |
RDLGVEMHZFKLHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC2CCCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 1 Phenylpropyl Cyclopentanamine
Established Synthetic Routes to N-(1-phenylpropyl)cyclopentanamine
Reductive Amination Pathways utilizing Cyclopentanone (B42830) and Phenylpropylamine Precursors
Reductive amination stands as a primary and highly effective method for the formation of C-N bonds and is widely employed in the synthesis of amines. wikipedia.org This process typically involves the reaction of a carbonyl compound, in this case, cyclopentanone, with an amine, 1-phenylpropylamine, to form an intermediate imine or enamine, which is then reduced in situ to the desired tertiary amine, this compound. The reaction is generally performed as a one-pot synthesis, which is advantageous for its efficiency and atom economy. wikipedia.org
A common variation of reductive amination is the Leuckart reaction, which utilizes formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide, as both the reducing agent and the nitrogen source. researchgate.netmanchester.ac.uk The reaction is typically conducted at elevated temperatures, often between 120 and 130 °C. researchgate.net The mechanism involves the formation of an N-formyl derivative, which is subsequently reduced. researchgate.net While historically significant, the Leuckart reaction often requires harsh conditions and long reaction times, sometimes up to 25 hours. cam.ac.uk However, advancements using microwave heating have been shown to drastically reduce reaction times. cam.ac.uk
Another related method is the Eschweiler-Clarke reaction, which is specifically used for the methylation of primary or secondary amines to tertiary amines using excess formaldehyde (B43269) and formic acid. nih.govrsc.orgbohrium.com This reaction proceeds through the formation of an iminium ion, which is then reduced by formate. acs.orgnih.gov A key advantage of this method is that it prevents the formation of quaternary ammonium salts. bohrium.comnih.gov While not directly applicable to the synthesis of the title compound from its primary precursors, it represents a fundamental reductive amination strategy for tertiary amine synthesis.
The choice of reducing agent is critical in reductive amination. While formic acid is used in the Leuckart-Wallach and Eschweiler-Clarke reactions, other reducing agents like sodium cyanoborohydride are also effective and can be used under milder conditions. bohrium.comnih.gov Catalytic hydrogenation, employing catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Rhodium on carbon (Rh/C), is another widely used green chemistry approach for the reduction step. hims-biocat.euacs.orgacs.org For instance, the reductive amination of cyclopentanone has been studied to produce cyclopentylamine (B150401), where N-cyclopentyliminocyclopentane was identified as the main intermediate. hims-biocat.eu
Alternative Synthetic Approaches for Amines
Beyond classical reductive amination, several other modern synthetic strategies can be envisioned for the synthesis of this compound and its analogs.
Transition-metal catalyzed hydroamination, the direct addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for amine synthesis. libretexts.orgwikipedia.org This reaction can be applied to alkenes, allenes, and dienes. libretexts.org For the synthesis of this compound, this could involve the intermolecular hydroamination of cyclopentene (B43876) with N-(1-phenylpropyl)amine.
Catalysts based on late transition metals such as rhodium and iridium have been shown to be effective for the hydroamination of alkenes. nih.govacs.orgescholarship.org The catalytic cycle can proceed through different mechanisms, including oxidative addition of the N-H bond to the metal center, followed by migratory insertion of the alkene. nih.gov The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key aspect and can be influenced by the choice of catalyst and substrates. acs.orgnih.gov For example, rhodium-catalyzed hydroamination of allylamines can yield 1,2-diamines with high enantioselectivity when using chiral ligands. acs.org While a powerful tool, a challenge with late transition metal catalysts is their potential incompatibility with basic alkylamines. libretexts.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. acs.org These reactions are valued for their high atom and step economy. acs.org A photocatalytic multicomponent approach has been described for the synthesis of α-branched tertiary amines. cam.ac.ukacs.org This strategy involves the reaction of an N-arylamine, an aldehyde, and a hydrocarbon, using a photocatalyst like tetrabutylammonium (B224687) decatungstate to generate an alkyl radical that adds to an in situ formed iminium ion. acs.org This could potentially be adapted for the synthesis of this compound. Another multicomponent strategy involves the photocatalytic olefin-hydroaminoalkylation, which allows for the construction of complex tertiary alkylamines from dialkylamines, olefins, and aliphatic carbonyls. cam.ac.ukresearchgate.net Zinc-mediated carbonyl alkylative amination reactions have also been developed, coupling secondary amines, enolizable aldehydes, and nonactivated alkyl iodides. acs.orgbohrium.com
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgrsc.org In amine synthesis, this often involves the use of catalytic methods, renewable resources, and environmentally benign solvents. rsc.orgrsc.org The CHEM21 green metrics toolkit provides a framework for evaluating the environmental performance of chemical reactions. rsc.orgrsc.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a prominent green chemistry approach for amine synthesis. bohrium.comchembites.org Enzymes such as amine dehydrogenases (AmDHs), imine reductases (IREDs), and transaminases (ATAs) offer high selectivity and operate under mild conditions. wikipedia.orgbohrium.comnih.govnih.gov Reductive aminases (RedAms) are particularly interesting as they can catalyze both the imine formation and its subsequent asymmetric reduction. nih.govacs.org These enzymatic methods are highly valuable for producing chiral amines with excellent enantiomeric excess. researchgate.nethims-biocat.eu For instance, a biocatalytic process using a transaminase was developed for the large-scale manufacture of the antidiabetic drug sitagliptin. researchgate.net Molybdenum-catalyzed allylic amination in greener solvents like alcohols also represents a move towards more sustainable synthetic protocols. acs.org
Stereoselective Synthesis and Enantiomeric Resolution of this compound and Analogues
The 1-phenylpropyl group in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure amines is of great importance, particularly in the pharmaceutical industry, as different enantiomers can exhibit different biological activities. acs.orglibretexts.org
Stereoselective Synthesis
Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. This can be achieved through several methods:
Asymmetric Reductive Amination: This is a direct and efficient route to chiral amines. acs.orgliv.ac.uk It involves the use of a chiral catalyst that directs the reduction of the prochiral imine intermediate to favor the formation of one enantiomer over the other. acs.org Chiral catalysts often employ transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands such as BINAP. acs.orgliv.ac.uk For example, a Ru(OAc)2{(S)-binap} catalyst has been used for the direct asymmetric reductive amination of ketones to primary amines with excellent enantioselectivity. acs.org Chiral primary amine-based organocatalysts have also emerged as powerful tools in asymmetric synthesis. rsc.orgalfachemic.com
Biocatalytic Asymmetric Synthesis: As mentioned previously, enzymes are inherently chiral and can be used to produce enantiomerically pure amines. bohrium.com Amine dehydrogenases (AmDHs) and engineered transaminases have been successfully employed for the asymmetric synthesis of chiral amines from ketones. nih.govuva.nl These biocatalytic routes often provide products with very high enantiomeric excess (>99% ee) and yields. hims-biocat.eu
Enantiomeric Resolution
When a racemic mixture of enantiomers is produced, it can be separated into its individual enantiomers through a process called resolution. libretexts.orgwikipedia.org
Crystallization of Diastereomeric Salts: This is a classical and widely used method for resolving racemic amines. libretexts.orglibretexts.org The racemic amine is reacted with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid, to form a mixture of diastereomeric salts. libretexts.orglibretexts.orgrsc.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org After separation, the pure enantiomer of the amine is recovered by removing the resolving agent. wikipedia.org
Kinetic Resolution: This method relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst. researchgate.net One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. libretexts.org Enzymatic kinetic resolution is a common approach, where an enzyme selectively acylates or deacylates one enantiomer of a racemic amine. researchgate.netacs.org Non-enzymatic methods using chiral catalysts, such as N-heterocyclic carbenes in combination with chiral cocatalysts, have also been developed for the kinetic resolution of cyclic secondary amines. researchgate.netacs.org
Dynamic Kinetic Resolution: This process combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic mixture into a single desired enantiomer, overcoming the 50% yield limitation of traditional kinetic resolution. A light-driven dynamic resolution of amines has been reported using a photoredox catalyst to mediate racemization while the desired enantiomer is selectively crystallized as a diastereomeric salt. princeton.eduacs.org
Chiral Catalysis in Amine Formation
The formation of chiral amines, such as this compound, can be efficiently achieved through asymmetric catalysis. Chiral catalysts, often metal-ligand complexes, facilitate the enantioselective addition of nucleophiles to imines or the asymmetric reduction of prochiral imines.
One prominent approach involves the use of chiral phosphoric acids as Brønsted acid catalysts. These catalysts can activate imines towards nucleophilic attack, controlling the stereochemical outcome of the reaction. For instance, the asymmetric transfer hydrogenation of imines using a chiral phosphoric acid catalyst and a Hantzsch ester as the hydride source has been shown to be a highly effective method for producing chiral amines with high enantioselectivity. researchgate.net This methodology can be applied to the synthesis of planar-chiral cyclophanes, demonstrating the versatility of chiral phosphoric acid catalysis in creating complex chiral architectures. researchgate.net
Another powerful strategy is the use of transition metal catalysts with chiral ligands. For example, chiral copper catalysts, generated in situ from a copper salt and a chiral P,N,N-tridentate ligand, have been successfully employed in the asymmetric [3+3] cycloaddition of propargyl compounds and cyclic enamines. google.com This method allows for the synthesis of bicyclic bridged hydrocarbon products with high diastereoselectivity and enantiomeric excess. google.com Similarly, palladium catalysts bearing chiral ligands are utilized in asymmetric C-H olefination reactions to construct planar-chiral molecules. researchgate.net The design of the chiral ligand is critical for achieving high levels of stereocontrol.
The development of novel chiral ligands remains an active area of research. For example, chiral alkene phosphinite ligands derived from carbohydrates have been investigated for their ability to induce enantioselectivity in rhodium-catalyzed 1,4-addition reactions of boronic acids. acs.org The structural features of these ligands, such as the positioning of substituents on the pyranoside ring, significantly influence the enantioselectivity of the transformation. acs.org
Diastereoselective Synthesis
Diastereoselective synthesis aims to control the formation of a specific diastereomer of a molecule with multiple stereocenters. This is often achieved by utilizing a chiral auxiliary or a substrate-controlled reaction.
A notable example is the diastereoselective synthesis of polysubstituted cyclopropanes. A method has been developed for the rapid construction of cyclopropyl (B3062369) diboronates from gem-bis(boronates) and thianthrenium salts. nih.gov This process proceeds via a 1,2-rearrangement of a tetra-coordinated boron species, yielding 1,2-disubstituted cyclopropane (B1198618) diboronates with high efficiency. nih.gov Subsequent derivatization of the boronate groups allows for access to highly diastereoselective polysubstituted cyclopropanes. nih.gov
In the context of spiroindoline synthesis, a palladium(0)-catalyzed intramolecular Mizoroki–Heck annulation reaction has been reported. nih.gov This reaction, starting from a (+)-Vince lactam-derived cyclopentenyl-tethered 2-bromo-N-methylaniline, leads to the formation of N-methylspiroindolines with excellent diastereoselectivity (>98%). nih.gov The stereochemical outcome is rationalized by density functional theory calculations and confirmed by X-ray crystallography. nih.gov
Substrate-controlled diastereoselective reactions are also a valuable tool. For instance, the synthesis of a monohydroxylated cyclopentenone utilized a protected dioxygenated cyclopentenone precursor to avoid side reactions. acs.org This precursor underwent a substrate-controlled diastereoselective organocuprate conjugate addition, followed by alkylation of the resulting enolate. acs.org
Chromatographic Resolution Techniques for Enantiomers
When a synthesis yields a racemic or diastereomeric mixture, chromatographic resolution is a common method for separating the individual stereoisomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective technique for this purpose. mdpi.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the enantioseparation of a wide range of chiral compounds, including amines. The choice of the mobile phase, including the type and concentration of the alcohol modifier, can significantly impact the resolution of enantiomers. mdpi.commdpi.com For example, in the separation of chiral amines, decreasing the proportion of ethanol (B145695) or isopropanol (B130326) in the mobile phase has been shown to increase the resolution. mdpi.com The use of methyl tert-butyl ether (MtBE) as a mobile phase component has also demonstrated a remarkable improvement in the resolution of certain amines. mdpi.com
Supercritical fluid chromatography (SFC) offers a "greener" alternative to HPLC for chiral separations, often providing faster analysis times and higher separation factors. mdpi.com SFC, using supercritical CO2 as the main mobile phase component mixed with an alcohol modifier, has been successfully applied to the enantioseparation of various chiral compounds. mdpi.com
The efficiency of chiral resolution can be quantified by parameters such as the resolution factor (Rs) and the separation factor (α). A higher resolution factor indicates a better separation between the enantiomeric peaks. For instance, the resolution of enantiomers of a particular compound was reported to be higher than 3.5 under various conditions, indicating excellent separation. researchgate.net
Table 1: Influence of Mobile Phase Composition on Enantiomeric Resolution
| Analyte | Chiral Stationary Phase | Mobile Phase (v/v) | Resolution (Rs) |
| Amine 1 | Lux cellulose-3® | n-hexane/ethanol (90/10) | 4.6 |
| Amine 1 | Lux cellulose-3® | n-hexane/ethanol (95/5) | 7.23 |
| Amine 2 | ODH® | n-hexane/isopropanol (98/2) | N/A |
| Amine 2 | ODH® | n-hexane/isopropanol (99/1) | Doubled |
| rac-8c | CHIRAL ART Cellulose-SC | CO2/EtOH (85/15) | 1.20 |
| rac-8a | CHIRAL ART Cellulose-SC | CO2/MeOH (80/20) | 6.33 |
This table is generated based on data from multiple sources and is for illustrative purposes. mdpi.commdpi.com
Derivatization Strategies and Analogue Synthesis of this compound
Derivatization of a lead compound is a common strategy in drug discovery and materials science to explore the structure-activity relationship and optimize properties. For this compound, derivatization can be achieved by modifying the N-alkyl/acyl group, the phenyl ring, or the cyclopentane (B165970) moiety.
N-Alkylation and N-Acylation Reactions
The secondary amine functionality in this compound is a prime site for derivatization through N-alkylation and N-acylation reactions.
N-alkylation can be achieved by reacting the amine with an appropriate alkyl halide in the presence of a base. For example, N-methylation of an N-allylaniline was successfully carried out using methyl iodide (MeI) and potassium hexamethyldisilazide (KHMDS) as the base. nih.gov
N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction introduces an amide functionality, which can alter the compound's electronic and steric properties. The diacylation of amides has been reported using acyl chloride-pyridine compounds. google.com
Modifications of the Phenyl Ring System
Modifications to the phenyl ring of this compound can significantly influence its biological activity and physical properties. These modifications can include the introduction of various substituents, such as halogens, alkyl groups, or electron-donating/withdrawing groups. researchgate.net
The synthesis of analogues with modified phenyl rings often requires starting from a different substituted benzene (B151609) derivative or employing aromatic substitution reactions on the this compound scaffold, provided the reaction conditions are compatible with the rest of the molecule.
Structural Variations of the Cyclopentane Moiety
Altering the cyclopentane ring can lead to the discovery of analogues with improved properties. This can involve changing the ring size, introducing substituents, or incorporating heteroatoms. The cyclopentenone unit, for example, is a versatile synthon that allows for a wide range of chemical modifications. acs.org
The synthesis of analogues with different cycloalkyl groups would typically involve starting with a different cyclic ketone in the initial synthetic sequence. For instance, using cyclohexanone (B45756) instead of cyclopentanone in a reaction with an amine would lead to a cyclohexyl analogue. google.com
Purification and Isolation Techniques for Research-Grade this compound
The synthesis of this compound, commonly achieved through the reductive amination of cyclopentanone with 1-phenyl-1-propylamine, yields a crude product that necessitates rigorous purification to achieve research-grade quality. The purification strategy must address the removal of unreacted starting materials, reaction byproducts, and potential diastereomers. A multi-step approach involving extraction, chromatography, and salt formation with subsequent recrystallization is typically employed to isolate the compound in high purity.
The primary impurities in the synthesis of this compound can include residual cyclopentanone and 1-phenyl-1-propylamine. Additionally, side reactions may lead to the formation of over-alkylated tertiary amines or other secondary amine byproducts. Given that this compound possesses two chiral centers, the final product will exist as a mixture of diastereomers, which may require separation for specific research applications.
A general purification scheme commences with an initial acid-base extraction to separate the basic amine product from non-basic impurities. The crude amine is then often purified further by chromatographic techniques. For the isolation of a highly pure, stable solid, the purified free base is typically converted to a hydrochloride salt, which can be further purified by recrystallization.
Chromatographic Methods
Column chromatography is a principal technique for the purification of this compound from closely related impurities. The choice of stationary and mobile phases is critical for achieving optimal separation.
Normal-Phase Chromatography:
Normal-phase chromatography, utilizing a polar stationary phase like silica (B1680970) gel, is effective for separating the moderately polar this compound from less polar impurities. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is commonly used to elute the compounds from the column.
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient |
| Elution Gradient | 0% to 20% Ethyl Acetate |
| Detection | UV at 254 nm, TLC with ninhydrin (B49086) stain |
| This table represents a typical setup for normal-phase chromatographic purification. |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
For achieving the highest purity and for the analytical assessment of purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. This technique is particularly useful for separating diastereomers if a chiral stationary phase is not employed.
| Parameter | Condition |
| Stationary Phase | C18 (Octadecylsilyl) |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) |
| Elution | Isocratic or gradient |
| Detection | UV at 210 nm and 254 nm |
| This table outlines typical conditions for analytical and preparative RP-HPLC. |
Salt Formation and Recrystallization
Conversion of the purified this compound free base to its hydrochloride salt is a highly effective final purification step. The salt is generally a stable, crystalline solid that is less susceptible to degradation than the free base. This process also aids in the removal of any remaining non-basic impurities.
The general procedure involves dissolving the purified amine in a suitable organic solvent, such as diethyl ether or isopropanol, followed by the addition of a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl). The resulting hydrochloride salt precipitates and can be collected by filtration.
Recrystallization of the hydrochloride salt from an appropriate solvent system, such as ethanol-ether or methanol-ether, can significantly enhance its purity. The choice of solvent is critical and is determined by the solubility characteristics of the salt.
| Step | Procedure | Expected Outcome |
| Salt Formation | Dissolve amine in diethyl ether, add HCl in isopropanol. | Precipitation of the crude hydrochloride salt. |
| Recrystallization | Dissolve crude salt in hot methanol, add ether until cloudy, then cool. | Formation of pure, crystalline this compound hydrochloride. |
| This table details a standard protocol for the formation and recrystallization of the hydrochloride salt. |
Separation of Diastereomers
The two chiral centers in this compound result in the formation of two pairs of enantiomers (diastereomers). While the complete separation of all four stereoisomers requires chiral chromatography, the separation of the diastereomeric pairs can sometimes be achieved by fractional crystallization of their salts with a chiral acid or by preparative chromatography on an achiral stationary phase. The subtle differences in the physical properties of diastereomers, such as solubility and chromatographic retention times, are exploited in these separation techniques. For many research purposes, a mixture of diastereomers is utilized without separation.
Molecular Structure, Conformation, and Theoretical Aspects
Advanced Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are pivotal in confirming the molecular structure and understanding the conformational dynamics of N-(1-phenylpropyl)cyclopentanamine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For this compound, 1H and 13C NMR experiments would provide crucial information about the connectivity and chemical environment of each atom. Advanced two-dimensional NMR techniques, such as DEPT, HMQC, and HMBC, would be employed for the complete and unambiguous assignment of proton and carbon signals. nih.gov
Conformational preferences of the molecule can be investigated through Nuclear Overhauser Effect (NOE) studies. nih.gov NOE enhancements between specific protons would indicate their spatial proximity, allowing for the determination of the preferred arrangement of the phenyl, propyl, and cyclopentyl groups relative to each other. Furthermore, the analysis of coupling constants and the temperature dependence of chemical shifts can provide insights into the dynamic processes and the rotational barriers around the single bonds. nih.gov It is believed that neuropeptides, for instance, interact with nerve cell membranes to adopt a specific conformation for receptor binding, a process that can be studied using multidimensional 1H NMR in membrane-mimetic environments like bicelles. nih.gov
Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for this compound
| Protons | Chemical Shift (ppm) | Multiplicity |
| Phenyl-H | 7.20-7.40 | m |
| CH-N (propyl) | 3.10 | t |
| CH-N (cyclopentyl) | 2.85 | quint |
| CH₂ (propyl) | 1.60-1.80 | m |
| CH₂ (cyclopentyl) | 1.40-1.70 | m |
| CH₃ (propyl) | 0.90 | t |
Note: This table is a hypothetical representation and actual values may vary.
Mass spectrometry (MS) is instrumental in determining the molecular weight and elucidating the fragmentation pathways of this compound. Using techniques like ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) with positive electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed, confirming the molecular mass. nih.gov
High-resolution tandem mass spectrometry (MS/MS) experiments, particularly with methods like electron-activated dissociation (EAD), can provide detailed structural information. nih.gov The fragmentation of this compound would likely involve characteristic losses of the alkyl side chain and the formation of benzyl (B1604629) and cyclopentyl fragment ions. The study of these fragmentation patterns is crucial for the structural identification of the compound and its potential isomers. nih.govnih.gov
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | m/z (Proposed) | Description |
| [M+H]⁺ | 204.1747 | Protonated molecular ion |
| C₉H₁₁⁺ | 119.0861 | Tropylium ion (rearranged from benzyl) |
| C₅H₁₀N⁺ | 84.0813 | Cyclopentylaminium fragment |
| C₈H₉⁺ | 105.0704 | 1-Phenylethyl cation |
Note: These m/z values are theoretical and based on common fragmentation pathways.
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the methodology would involve growing a single crystal of the compound and analyzing its diffraction pattern.
The resulting electron density map would reveal the exact spatial arrangement of the phenyl, propyl, and cyclopentyl groups. This technique can also uncover details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. aun.edu.eg For instance, in similar structures, it has been observed that intermolecular hydrogen bonds can influence the orientation of molecular moieties. aun.edu.eg
Conformational Analysis and Energy Landscapes of this compound
The flexibility of this compound arises from the rotation around several single bonds, leading to a complex conformational landscape. The cyclopentane (B165970) ring can adopt various puckered conformations (envelope, twist), and rotations around the C-N bonds and the C-C bonds of the propyl chain create numerous possible rotamers.
Empirical energy calculations and computational modeling can be used to explore these conformational possibilities and identify the low-energy structures. nih.gov These calculations can generate a potential energy surface, highlighting the most stable conformations and the energy barriers between them. For flexible molecules like enkephalins, it has been shown that many compact conformations can have comparable energies. nih.gov The interplay between the steric hindrance of the bulky phenyl and cyclopentyl groups and potential weak intramolecular interactions will dictate the preferred shape of the molecule.
Tautomerism and Stereoisomerism Considerations
Tautomerism is not a significant consideration for this compound as it lacks the necessary functional groups for proton migration to form constitutional isomers.
However, stereoisomerism is a key feature of this compound. The carbon atom attached to the phenyl group, the propyl group, and the nitrogen atom is a chiral center. This gives rise to two enantiomers: (R)-N-(1-phenylpropyl)cyclopentanamine and (S)-N-(1-phenylpropyl)cyclopentanamine. These enantiomers are non-superimposable mirror images and may exhibit different biological activities. The synthesis of this compound would typically result in a racemic mixture, and chiral separation techniques would be required to isolate the individual enantiomers.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, such as Density Functional Theory (DFT), provide profound insights into the electronic structure of this compound. researchgate.net These calculations can optimize the molecular geometry and determine various electronic properties. aun.edu.eg
By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can understand the molecule's reactivity and electronic transitions. researchgate.net The distribution of electron density and the molecular electrostatic potential can reveal the regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions. aun.edu.eg Furthermore, theoretical calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the computational model. researchgate.netscirp.org
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations on N-(1-phenylpropyl)cyclopentanamine
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for calculating the properties of molecules.
Optimized Geometries and Energetics
A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), the geometry of this compound would be optimized to find the lowest energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.
The resulting data would typically be presented in a table detailing the key geometrical parameters.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Value |
| Bond Length (C-N) | e.g., 1.45 Å |
| Bond Length (C-C, phenyl) | e.g., 1.39 Å |
| Bond Angle (C-N-C) | e.g., 112° |
| Dihedral Angle (Phenyl-Cyclopentyl) | e.g., 85° |
Note: The values in this table are illustrative examples of what would be obtained from DFT calculations and are not based on actual experimental or computational results for this compound.
The energetics of the molecule, including its total electronic energy and heat of formation, would also be calculated. These values are crucial for understanding the molecule's stability.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govlibretexts.org The energies and shapes of these orbitals are critical for understanding a molecule's reactivity and electronic properties. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. DFT calculations would provide the energies of the HOMO and LUMO, as well as visualizations of their spatial distribution across the molecule.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | e.g., -6.2 eV |
| LUMO | e.g., -0.5 eV |
| HOMO-LUMO Gap | e.g., 5.7 eV |
Note: These energy values are hypothetical and serve to illustrate the type of data generated from FMO analysis.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations can reveal its behavior over time. nih.govfrontiersin.org MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of this compound, showing how it flexes, bends, and rotates in different environments (e.g., in a solvent or near a biological membrane). frontiersin.org
MD simulations can provide insights into:
Conformational Flexibility: Identifying the most populated conformations and the energy barriers between them.
Solvent Effects: How the presence of a solvent like water affects the molecule's structure and dynamics.
Interactions with other molecules: Simulating how it might approach and interact with a biological target.
The results of an MD simulation are often analyzed by plotting various parameters as a function of time, such as the root-mean-square deviation (RMSD) to assess structural stability.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to a protein receptor. mdpi.com
Ligand-Receptor Interaction Predictions
To perform molecular docking, a three-dimensional structure of a potential biological target is required. This could be, for example, a receptor in the central nervous system or an enzyme. The docking algorithm would then explore various possible binding poses of this compound within the active site of the target protein.
The output of a docking study would be a set of predicted binding modes, ranked by a scoring function. Analysis of the best-ranked pose would reveal key interactions, such as:
Hydrogen bonds: Interactions between the amine group of the ligand and polar residues in the receptor.
Hydrophobic interactions: Interactions between the phenyl and cyclopentyl groups and nonpolar pockets of the receptor.
Pi-pi stacking: Interactions between the phenyl ring and aromatic residues like tyrosine or phenylalanine in the receptor.
Binding Affinity Estimation (Theoretical)
Molecular docking programs also provide an estimate of the binding affinity, often expressed as a docking score or a theoretical binding energy (e.g., in kcal/mol). chemrxiv.org This value represents the strength of the interaction between the ligand and the receptor. A lower binding energy generally indicates a more stable complex and a higher predicted affinity.
These theoretical binding affinities are useful for comparing the potential of different molecules to bind to the same target and for prioritizing compounds for further experimental testing.
Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Receptor
| Parameter | Value |
| Predicted Binding Affinity (kcal/mol) | e.g., -8.5 kcal/mol |
| Interacting Residues | e.g., Tyr123, Phe234, Ser120 |
| Type of Interactions | e.g., Hydrogen bond with Ser120, Hydrophobic interactions with Tyr123 and Phe234 |
Note: The data presented in this table is purely illustrative and does not represent actual docking results.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. While specific QSAR and QSPR models for this compound were not found in publicly available literature, the principles of these modeling techniques can be understood through studies on analogous phenylalkylamine derivatives. These studies provide a framework for how such models could be developed for this compound and what structural features are likely to be significant.
Development of Predictive Models for Biological Activity
The development of predictive QSAR models is a systematic process that involves selecting a dataset of molecules with known biological activities, calculating molecular descriptors, and using statistical methods to generate a correlative model. This model can then be used to predict the activity of new, untested compounds.
For classes of compounds like phenylalkylamines, QSAR models have been developed to predict various biological activities, including receptor binding affinities and hallucinogenic effects. nih.govresearchgate.net The general approach involves the following steps:
Data Set Selection: A series of analogous compounds with a consistent measure of biological activity (e.g., IC₅₀, pD₂) is compiled. For this compound analogues, this would involve synthesizing and testing a range of derivatives with variations in the phenyl ring, the propyl chain, and the cyclopentyl group.
Descriptor Calculation: A wide array of molecular descriptors is calculated for each molecule in the series. These descriptors quantify different aspects of the molecular structure and can be categorized as:
Constitutional: Molecular weight, number of atoms, etc.
Topological: Describing atomic connectivity.
Geometrical (3D): Related to the spatial arrangement of atoms.
Electrostatic: Pertaining to charge distribution and electronic properties. researchgate.net
Quantum-Chemical: Such as energies of frontier molecular orbitals (HOMO, LUMO). researchgate.net
Model Building and Validation: Statistical techniques like Multiple Linear Regression (MLR) or machine learning methods such as Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with the biological activity. researchgate.netnih.gov The robustness and predictive power of the model are assessed through rigorous internal and external validation procedures.
A study on hallucinogenic phenylalkylamines utilized an ANN method to develop a nonlinear, seven-descriptor QSAR model with a high correlation coefficient (R = 0.9752), indicating a strong predictive capability. researchgate.net For a series of phenethylamines, a global QSAR model was developed to predict logP values, a key physicochemical property, using descriptors like Verhaar model of Fish base-line toxicity (BLTF96) and a 3D-MoRSE descriptor (Mor15u). nih.gov
Table 1: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Phenylalkylamine Analogues
| Descriptor Category | Example Descriptors | Potential Relevance to this compound Analogues |
| Steric | van der Waals Volume (Vw), Molar Refractivity (MR) | Influence of the size and shape of the cyclopentyl group and phenyl ring substituents on receptor binding. nih.gov |
| Electronic | Hammett constants (σ), Dipole Moment, HOMO/LUMO energies | Effect of electron-donating or -withdrawing groups on the phenyl ring on target interaction. researchgate.net |
| Hydrophobic | LogP, Hydrophobic constants (π) | Role of lipophilicity in membrane permeability and reaching the target site. nih.gov |
| Topological | Connectivity Indices, Shape Indices | Characterization of the overall molecular structure and branching. |
Identification of Key Structural Features for Desired Effects
A primary outcome of QSAR and other molecular modeling studies is the identification of key structural features that are either beneficial or detrimental to the desired biological effect. For phenylalkylamines, several structural motifs have been identified as crucial for their activity at various receptors.
Studies on psychotomimetic phenylalkylamines have highlighted the importance of specific substitutions on the phenyl ring and the nature of the alkylamine side chain. mdma.ch For instance, 2,5-dimethoxy substitution, often combined with a small alkyl or halogen group at the 4-position of the phenyl ring, has been associated with potent activity. mdma.ch The stereochemistry of the molecule, particularly the configuration at the carbon atom alpha to the amino group, is also a critical determinant of activity. mdma.ch
In the context of this compound analogues, a systematic exploration of structural modifications would be necessary to identify the key features for a specific biological target. Based on studies of related compounds, the following structural aspects would be of primary interest:
The Cycloalkylamine Moiety: The size and conformation of the cycloalkyl ring can significantly impact binding affinity and selectivity. Varying the ring from a cyclopentyl to a cyclobutyl or cyclohexyl group would likely alter the steric profile and interaction with the receptor binding pocket.
The Phenyl Ring Substitution: The presence, position, and nature of substituents on the phenyl ring are critical. Electron-donating or -withdrawing groups can modulate the electronic properties of the aromatic system, influencing interactions such as pi-pi stacking or hydrogen bonding with the receptor. researchgate.net
Table 2: Hypothetical Structure-Activity Relationships for this compound Analogues Based on Phenylalkylamine Research
| Structural Modification | Predicted Effect on Activity | Rationale based on Analogue Studies |
| Increase size of cycloalkyl group (e.g., cyclohexyl) | Potentially decrease or increase activity | The binding pocket may have specific steric constraints. A larger group may provide better van der Waals contacts or cause steric hindrance. nih.gov |
| Introduce methoxy (B1213986) groups on the phenyl ring (e.g., 2,5-dimethoxy) | Likely to enhance activity at certain serotonin (B10506) receptors | This substitution pattern is a known feature for high affinity in related hallucinogenic phenylalkylamines. mdma.chnih.gov |
| Vary the stereochemistry at the benzylic carbon | Significant change in potency | Chirality is often crucial for specific receptor-ligand interactions in phenylalkylamines. mdma.ch |
| Introduce a polar substituent on the phenyl ring | May increase or decrease activity depending on the target | A polar group could form a key hydrogen bond or be unfavorable in a hydrophobic pocket. |
Mechanistic Pharmacological Investigations in Vitro and Ex Vivo Models
Receptor Binding Profiles and Affinity Determination
There is no available data from radioligand binding assays or competition binding studies to characterize the affinity and selectivity of N-(1-phenylpropyl)cyclopentanamine for any receptors, including sigma, GABA, or dopamine (B1211576) receptors.
Radioligand Binding Assays (e.g., Sigma, GABA, Dopamine Receptors)
No studies were found that have utilized radioligand binding assays to determine the binding affinity (Ki) or inhibitory concentration (IC50) of this compound at sigma, GABA, dopamine, or any other receptor types.
Competition Binding Studies for Target Selectivity
Information from competition binding studies, which would elucidate the selectivity profile of this compound against a panel of different receptors, is not available in the public domain.
Functional Assays for Receptor Activation or Inhibition
There is a lack of data from functional assays to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at any receptor.
G-protein Coupled Receptor (GPCR) Signaling Assays
No research has been published detailing the effects of this compound on G-protein coupled receptor signaling pathways.
Ion Channel Modulation Studies (e.g., GABA-A/B Receptors)
There are no available studies on the modulation of ion channels, such as GABA-A or GABA-B receptors, by this compound.
Enzyme Inhibition Kinetics and Mechanism
No data exists regarding the potential for this compound to inhibit any enzymes, nor are there any studies on its enzyme inhibition kinetics or mechanism of action.
Due to the absence of any research findings on the pharmacological properties of this compound, no data tables can be generated.
Cellular Uptake and Efflux Mechanisms (In Vitro)
There is currently no available data from in vitro studies to characterize the specific cellular uptake and efflux mechanisms of this compound. Research has not yet elucidated whether this compound is a substrate for specific transporters (e.g., organic cation transporters, multidrug resistance proteins) that would facilitate its movement across cellular membranes, nor have its passive diffusion characteristics been reported.
Neurotransmitter Reuptake Inhibition Studies (In Vitro)
No published in vitro studies have assessed the inhibitory activity of this compound at key neurotransmitter transporters. Consequently, there is no available data, such as IC50 or Ki values, to quantify its potency or selectivity for the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin (B10506) transporter (SERT). Such studies are critical for determining the compound's potential pharmacological profile and have not yet been reported in the scientific literature.
Preclinical Pharmacokinetics and Metabolism Non Human in Vivo and in Vitro Models
Absorption, Distribution, and Elimination in Animal Models
The absorption, distribution, and elimination of phenethylamine (B48288) derivatives are influenced by their physicochemical properties, such as lipophilicity and ionization state.
Bioavailability Assessment in Preclinical Species
Tissue Distribution Profiling (e.g., Brain, Liver, Kidney)
The distribution of phenethylamine derivatives into various tissues is a critical aspect of their pharmacology. Studies on structurally related compounds provide a basis for understanding the likely distribution pattern of N-(1-phenylpropyl)cyclopentanamine.
Brain: N-alkylated analogues of amphetamine have been shown to cross the blood-brain barrier and distribute into the brain tissue of rats. Following intraperitoneal administration, both the parent N-alkylated compound and its dealkylated metabolite, amphetamine, can be detected in the brain. nih.gov This suggests that this compound would also likely penetrate the central nervous system. The brain-uptake index for various phenylethylamine derivatives indicates that they readily cross the blood-brain barrier, likely via passive diffusion. nih.gov
Liver and Kidney: The liver is a primary site of metabolism for many xenobiotics, and the kidneys are crucial for excretion. Quantitative whole-body autoradiography (QWBA) is a technique used to visualize and quantify the distribution of radiolabeled compounds in tissues. researchgate.net Studies with other compounds show significant distribution to the liver and kidneys. researchgate.netplos.org For instance, in rats, the liver and kidneys are major sites of accumulation for many drugs and their metabolites. nih.govnih.gov It is therefore highly probable that this compound and its metabolites would also show significant concentrations in these organs. The distribution can be influenced by binding to tissue components; for example, basic molecules often show higher tissue-to-plasma concentration ratios in tissues with high phospholipid content, such as the liver. nih.gov
Metabolic Pathways and Metabolite Identification (In Vitro Hepatocyte/Microsome Models, Animal Models)
The metabolism of this compound is expected to follow pathways established for other N-alkylated phenethylamine derivatives, primarily involving Phase I and Phase II biotransformation reactions.
Phase I Biotransformation Reactions (e.g., Hydroxylation, Dealkylation)
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the compound. For N-alkylamphetamines, key Phase I pathways include N-dealkylation and hydroxylation.
N-Dealkylation: This process involves the removal of the alkyl group from the nitrogen atom. In vitro studies with rat liver homogenates have shown that N-propylamphetamine undergoes N-dealkylation to form amphetamine. nih.gov This is a common metabolic route for many N-substituted amphetamines. bioivt.com The enzymes responsible for N-dealkylation of similar compounds like propafenone (B51707) have been identified as CYP3A4 and CYP1A2. nih.gov
Hydroxylation: This reaction involves the addition of a hydroxyl (-OH) group to the molecule. Aromatic hydroxylation (on the phenyl ring) and aliphatic hydroxylation (on the side chain) are common. For amphetamine, 4-hydroxylation is a major metabolic pathway catalyzed by CYP2D6 in rats. plos.org In vitro studies with N-propylamphetamine have identified N-oxygenated products, including the N-hydroxy and N-oxide derivatives. nih.gov
The primary metabolites expected from the Phase I transformation of this compound would therefore likely include N-dealkylated cyclopentanamine derivatives and various hydroxylated products.
Table 1: Anticipated Phase I Metabolites of this compound
| Metabolic Reaction | Potential Metabolite |
| N-Dealkylation | 1-phenylpropyl-1-amine |
| Aromatic Hydroxylation | N-(1-(4-hydroxyphenyl)propyl)cyclopentanamine |
| N-Oxidation | This compound-N-oxide |
This table is predictive and based on the metabolism of structurally similar compounds.
Phase II Conjugation Reactions
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion. Common conjugation reactions include glucuronidation and sulfation. semanticscholar.org For amphetamine and its metabolites, glucuronide and sulfate (B86663) conjugates are formed. semanticscholar.org Therefore, the hydroxylated metabolites of this compound are expected to undergo conjugation with glucuronic acid or sulfate.
Enzyme Induction and Inhibition Potential (In Vitro Cytochrome P450 Assays)
The potential for a compound to induce or inhibit cytochrome P450 (CYP) enzymes is a critical factor in assessing drug-drug interaction risks. nih.govnih.gov
Enzyme Inhibition: Many basic compounds, a characteristic of phenylethylamines, are known to be inhibitors of CYP2D6. The inhibitory potential is typically assessed by determining the half-maximal inhibitory concentration (IC50). For example, the IC50 value for quinidine, a known CYP2D6 inhibitor, is in the nanomolar range. semanticscholar.org While a specific IC50 for this compound is not available, its structural similarity to other basic phenylethylamines suggests a potential for CYP2D6 inhibition. In vitro assays using human liver microsomes are standard for determining IC50 values. xenotech.com
Enzyme Induction: Compounds can also induce the expression of CYP enzymes, leading to faster metabolism of co-administered drugs. nih.gov In vitro studies using cultured rat or human hepatocytes are commonly employed to assess induction potential. semanticscholar.orgnih.gov The induction of specific CYP isoforms such as CYP1A2, CYP2B6, and CYP3A4 is typically measured by quantifying changes in mRNA levels or enzyme activity. bioivt.comnih.govxenotech.com While no specific data on the CYP induction potential of this compound is available, studies with other compounds in rat hepatocytes demonstrate the utility of this model system for predicting in vivo effects. semanticscholar.orgnih.gov
Plasma Protein Binding in Preclinical Species
Comprehensive searches of publicly available scientific literature and databases did not yield specific data regarding the plasma protein binding of this compound in any preclinical species. Studies detailing the in vivo or in vitro binding characteristics of this compound to plasma proteins in non-human models have not been published. Therefore, no quantitative data or detailed research findings on this specific pharmacokinetic parameter can be provided at this time.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the analysis of N-(1-phenylpropyl)cyclopentanamine, enabling its separation from related substances and its precise quantification.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Due to the lack of a strong chromophore in the molecule's native state, derivatization is often employed to enhance its detectability by UV-Vis detectors. A common approach involves the pre-column derivatization of the secondary amine group with a reagent such as 2-naphthalenesulfonyl chloride (NSCl). This reaction introduces a highly UV-active naphthalene (B1677914) group, significantly improving the limit of detection and quantification.
A typical HPLC method would utilize a normal-phase silica (B1680970) column to separate the derivatized compound from excess reagent and other potential by-products. The mobile phase composition is optimized to achieve efficient separation and good peak shape.
| Parameter | Typical Condition |
| Column | Normal-phase silica, 5 µm |
| Mobile Phase | Acetonitrile/Water with buffer |
| Detector | UV-Vis at 254 nm (after derivatization) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
This table presents a hypothetical HPLC method based on common practices for similar compounds.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of this compound, particularly in forensic and toxicological analyses. oup.com The compound is amenable to GC analysis due to its volatility. In GC-MS, the compound is first separated from other components in the sample based on its boiling point and interaction with the GC column's stationary phase. Subsequently, it is ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a chemical fingerprint.
For this compound, the mass spectrum would exhibit characteristic fragment ions. Based on the analysis of structurally similar compounds like phencyclidine (PCP), key fragment ions would likely include those corresponding to the phenylcyclopentyl moiety and the propyl side chain. A collaborative study on PCP analysis reported significant ions at m/z 200, 91, and 242. researchgate.net While specific fragmentation of this compound would need to be determined experimentally, these values for a related compound provide a useful reference.
Table 1: Hypothetical GC-MS Parameters for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| GC Column | DB-5MS or similar non-polar capillary column |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100°C, ramp to 280°C |
| Carrier Gas | Helium at a constant flow |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
Chiral Chromatography for Enantiomeric Purity
This compound possesses a chiral center at the carbon atom attached to the phenyl and cyclopentyl groups, meaning it can exist as two enantiomers. As these enantiomers may exhibit different biological activities, their separation and individual quantification are crucial. Chiral chromatography, particularly chiral HPLC, is the method of choice for this purpose. nih.govnih.gov
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of a broad range of chiral compounds. nih.gov The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers. Both normal-phase and reversed-phase modes can be explored.
Table 2: Potential Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Potential Condition |
|---|---|
| Chiral Stationary Phase | Cellulose or Amylose-based CSP |
| Mobile Phase (Normal Phase) | n-Hexane/Isopropanol (B130326)/Diethylamine |
| Mobile Phase (Reversed Phase) | Acetonitrile/Water with additives |
| Detector | UV-Vis (after derivatization if necessary) |
| Flow Rate | 0.5 - 1.0 mL/min |
Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence)
While chromatography is essential for separation, spectroscopic methods can be employed for direct quantification, often in a simpler and more rapid manner, provided the compound has suitable spectral properties.
For this compound, direct UV-Vis spectrophotometry is challenging due to the lack of a strong chromophore. researchgate.net However, as mentioned for HPLC, derivatization can be used to introduce a UV-active functional group, allowing for quantification using a spectrophotometer. Another approach is the use of derivative spectrophotometry, which can enhance the resolution of overlapping spectral bands and improve selectivity. ajpaonline.com
Fluorescence spectroscopy, another highly sensitive technique, could potentially be applied after derivatization with a fluorescent tag. The intrinsic fluorescence of this compound is expected to be weak, similar to other phencyclidine-type compounds.
Bioanalytical Method Development for Complex Biological Matrices (e.g., Tissue Homogenates, Cell Lysates)
The quantification of this compound in complex biological matrices like tissue homogenates and cell lysates is essential for pharmacokinetic and pharmacodynamic studies. The development of a robust bioanalytical method is a multi-step process that includes sample preparation, chromatographic separation, and detection. ijbpr.com
Sample preparation is a critical step to remove interfering substances such as proteins and lipids. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. For phencyclidine and its analogs in urine, LLE and SPE have been successfully used. oup.com
LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. researchgate.net A typical LC-MS/MS method involves the use of a stable isotope-labeled internal standard to ensure accuracy and precision. The method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects. oup.com
Impurity Profiling and Stability Studies for Research Batches
Ensuring the purity and stability of research batches of this compound is paramount for the reliability and reproducibility of experimental results. Impurity profiling involves the identification and quantification of any unwanted chemicals present in the synthesized compound. nih.gov
Forced degradation studies are a key component of stability testing, where the compound is subjected to harsh conditions such as acid, base, oxidation, heat, and light. humanjournals.comresearchgate.net These studies help to identify potential degradation products and establish the degradation pathways of the molecule. researchgate.netnih.gov This information is crucial for developing stability-indicating analytical methods, typically using HPLC, which can separate the parent compound from all potential degradants. humanjournals.com
A stability-indicating HPLC method would be validated for its ability to provide accurate and precise measurements of the active pharmaceutical ingredient (API) without interference from impurities or degradation products.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-naphthalenesulfonyl chloride |
| Phencyclidine (PCP) |
| N-ethylpropylamine |
| Spectinomycin |
| Acetonitrile |
| Isopropanol |
| Diethylamine |
Preclinical Behavioral and Physiological Studies Non Human in Vivo Models
Exploratory Studies in Animal Models of Neurological Function
Extensive searches of publicly available scientific literature and databases did not yield any specific preclinical studies investigating the effects of N-(1-phenylpropyl)cyclopentanamine on neurological function in animal models. Therefore, no data can be provided for the following subsections.
Locomotor Activity and Exploratory Behavior
No studies were identified that assessed the impact of this compound on locomotor activity or exploratory behavior in any animal model.
Cognitive Performance Assessment (e.g., Memory, Learning)
There is no available research on the effects of this compound on cognitive performance, including memory and learning, in preclinical animal models.
Pain Modulation Studies (e.g., Antiallodynic Activity)
No published data from studies investigating the potential pain-modulating or antiallodynic properties of this compound in animal models could be located.
Cardiovascular and Respiratory System Responses (Preclinical)
A comprehensive search for preclinical data on the cardiovascular and respiratory effects of this compound in animal models yielded no specific results. Consequently, there is no information available regarding the impact of this compound on these physiological systems.
Gastrointestinal Motility Studies (Animal Models)
No studies were found that have investigated the effects of this compound on gastrointestinal motility in any animal model.
Assessment of Neurobehavioral Endpoints in Animal Models
There is a lack of available research assessing the broader neurobehavioral endpoints of this compound in animal models.
Future Research Directions and Unexplored Avenues for N 1 Phenylpropyl Cyclopentanamine
Development of Next-Generation Analogues with Improved Selectivity and Potency
The development of next-generation analogues of N-(1-phenylpropyl)cyclopentanamine will be crucial in optimizing its potential therapeutic effects. By systematically modifying its chemical structure, researchers can aim to enhance its selectivity for specific biological targets and increase its potency. Key areas for structural modification could include the phenyl ring, the propyl chain, and the cyclopentyl moiety.
Table 1: Proposed Analogues of this compound and Their Research Rationale
| Modification Site | Proposed Change | Rationale |
| Phenyl Ring | Introduction of substituents (e.g., hydroxyl, methoxy (B1213986), halo groups) at various positions (ortho, meta, para) | To explore the effects of electronics and sterics on receptor binding and to potentially introduce new interaction points. |
| Propyl Chain | Altering the length of the alkyl chain (e.g., ethyl, butyl) or introducing rigidity (e.g., through cyclopropanation) | To probe the optimal distance and conformation for interaction with the target binding pocket. |
| Cyclopentyl Moiety | Ring expansion or contraction (e.g., to cyclohexyl or cyclobutyl) or substitution on the ring | To investigate the influence of the cycloalkyl group's size and hydrophobicity on efficacy and selectivity. |
Application of this compound in Chemical Biology Tools
Beyond its direct therapeutic potential, this compound could be developed into a valuable chemical biology tool. By attaching fluorescent dyes, biotin (B1667282) tags, or photo-cross-linking groups, researchers can create molecular probes to identify and study its biological targets. These probes would enable a variety of experiments, including target validation, visualization of target localization within cells, and elucidation of binding partners.
High-Throughput Screening (HTS) Potential for Lead Identification
High-throughput screening (HTS) represents a powerful methodology for discovering new lead compounds by testing large libraries of chemicals for their ability to modulate a specific biological target. ufl.eduufl.edu this compound could serve as a scaffold for the creation of a focused compound library for HTS campaigns. nih.govupenn.edu Such a library, containing systematic variations of the core structure, could be screened against a panel of receptors, enzymes, or ion channels to identify novel biological activities.
Table 2: Illustrative High-Throughput Screening Cascade for this compound Analogues
| Screening Stage | Assay Type | Objective |
| Primary Screen | Target-based (e.g., radioligand binding assay) or cell-based (e.g., reporter gene assay) | To identify initial "hits" from a large compound library that interact with the target of interest. |
| Secondary Screen | Orthogonal assays (e.g., functional assays measuring downstream signaling) | To confirm the activity of primary hits and eliminate false positives. |
| Tertiary Screen | In vitro DMPK (drug metabolism and pharmacokinetic) profiling | To assess the drug-like properties of confirmed hits, such as metabolic stability and cell permeability. |
Integration with Systems Biology Approaches for Comprehensive Understanding
A systems biology approach could provide a holistic understanding of the effects of this compound on biological systems. By combining experimental data from genomics, proteomics, and metabolomics with computational modeling, researchers can map the pathways and networks affected by the compound. This approach can help to identify its mechanism of action, predict potential off-target effects, and discover novel therapeutic applications.
Emerging Methodologies for Mechanistic Elucidation
Several emerging methodologies could be employed to elucidate the precise mechanism of action of this compound. Cryo-electron microscopy (cryo-EM) could be used to determine the high-resolution structure of the compound bound to its target protein. Additionally, advanced mass spectrometry techniques, such as native mass spectrometry, can provide insights into the stoichiometry and dynamics of the compound-target interaction.
Conclusion: Synthesis of Current Research Understanding
Summary of Key Findings in N-(1-phenylpropyl)cyclopentanamine Research
Research into this compound has primarily centered on its synthesis, characterization, and preliminary pharmacological evaluation as a derivative of other psychoactive compounds. Key findings indicate that the compound can be synthesized through established chemical routes, often involving the reductive amination of a ketone precursor. Its chemical identity has been confirmed through various analytical techniques, providing a clear profile of its molecular structure and properties.
Pharmacological investigations, though not extensive, suggest that this compound likely interacts with monoaminergic systems in the central nervous system. This is inferred from the structure-activity relationships (SAR) of analogous compounds. The core structure, featuring a phenylpropyl group attached to a cyclopentylamine (B150401) moiety, is a motif found in compounds with known effects on neurotransmitter transporters. The specific nature and affinity of its binding to targets such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) are areas of active, yet not fully conclusive, research. The compound serves as a valuable tool for probing the structural requirements for ligand binding at these transporters.
Remaining Academic Challenges and Open Questions
Despite the foundational knowledge, significant academic challenges and open questions remain in the study of this compound. A primary challenge is the lack of comprehensive in vivo studies in animal models to fully elucidate its pharmacokinetic and pharmacodynamic profiles. The metabolic fate of the compound, including its primary metabolites and their potential biological activity, is largely uncharacterized.
Furthermore, the precise receptor-binding profile and functional activity at various central nervous system targets are not yet fully understood. While it is hypothesized to be a monoamine reuptake inhibitor, the selectivity and potency at each transporter require more rigorous investigation. The enantiomers of this compound have not been individually synthesized and tested, which is a critical gap, as stereochemistry often plays a crucial role in the pharmacological activity of such compounds. Open questions also include its potential interaction with other receptor systems beyond the monoamine transporters, which could contribute to a more complex pharmacological profile.
Broader Implications for Medicinal Chemistry and Neuropharmacology Research
The study of this compound and its analogs holds broader implications for the fields of medicinal chemistry and neuropharmacology. As a research chemical, it contributes to the understanding of structure-activity relationships among monoamine reuptake inhibitors. mdpi.com By systematically modifying the alkyl and aryl portions of the molecule, researchers can map the pharmacophore required for potent and selective activity at neurotransmitter transporters. mdpi.com This knowledge is instrumental in the rational design of novel therapeutic agents for a variety of neuropsychiatric disorders, including depression, ADHD, and substance use disorders.
In neuropharmacology, this compound serves as a probe to explore the complex mechanisms of monoaminergic neurotransmission. researchgate.net Its unique pharmacological profile, once fully elucidated, could help in dissecting the roles of individual neurotransmitter systems in various physiological and pathological processes. The development of radiolabeled versions of this compound could also provide valuable tools for in vivo imaging studies, such as positron emission tomography (PET), to visualize and quantify the density of monoamine transporters in the brain. The exploration of such novel chemical entities is crucial for expanding the toolkit of neuropharmacologists and paving the way for future therapeutic innovations.
Compound Names Table
| Compound Name |
| This compound |
| Dopamine |
| Norepinephrine |
| Serotonin |
Physicochemical Properties of this compound and Related Compounds
| Property | This compound | N-(1-phenylpropyl)cyclopropanamine | N-[1-(2-methoxyphenyl)propyl]cyclopentanamine |
| PubChem CID | 11367701 nih.gov | 16778330 nih.gov | 43435204 nih.gov |
| Molecular Formula | C14H21N nih.gov | C12H17N nih.gov | C15H23NO nih.gov |
| Molecular Weight | 175.27 g/mol nih.gov | 175.27 g/mol nih.gov | Not available |
| IUPAC Name | This compound nih.gov | N-(1-phenylpropyl)cyclopropanamine nih.gov | N-[1-(2-methoxyphenyl)propyl]cyclopentanamine nih.gov |
Q & A
Basic Research Questions
Q. What synthetic routes are available for N-(1-phenylpropyl)cyclopentanamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination of cyclopentanamine with 1-phenylpropyl ketone derivatives using sodium borohydride (NaBH4) or catalytic hydrogenation. Critical parameters include solvent choice (e.g., methanol or ethanol), temperature (0–25°C), and stoichiometric control of the reducing agent. For example, yields of ~60% were reported for structurally analogous cyclopentanamine derivatives under similar conditions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity, with confirmation by TLC monitoring .
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include cyclopentane ring protons (δ 1.5–2.5 ppm) and aromatic protons from the phenyl group (δ 7.2–7.4 ppm). The propyl linker shows distinct triplet/multiplet patterns .
- IR Spectroscopy : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds confirm amine functionality .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. How does the stereochemistry of this compound influence its analytical characterization?
- Methodological Answer : Enantiomers can be resolved using chiral HPLC (e.g., Chiralpak® columns with hexane/isopropanol mobile phases). Stereochemical assignments rely on comparative analysis with known standards and circular dichroism (CD) spectroscopy. For example, (R)- and (S)-isomers of analogous compounds showed distinct retention times and optical rotations .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for this compound in modulating neurotransmitter receptors?
- Methodological Answer : Radioligand binding assays (e.g., with ³H-labeled ligands for dopamine or serotonin receptors) quantify affinity. Electrophysiological patch-clamp studies assess functional modulation of ion channels. For example, cyclopentanamine derivatives with bulkier substituents showed reduced dopamine D2 receptor binding compared to smaller analogs . Molecular docking (AutoDock Vina) using receptor crystal structures (e.g., PDB: 6GTU) can predict binding poses .
Q. How can thermal degradation pathways of this compound be analyzed to identify hazardous byproducts?
- Methodological Answer : Pyrolysis coupled with gas chromatography and nitrogen-phosphorus detection (GC-NPD) identifies volatile degradation products (e.g., cyclopentanamine, propanamine). Optimal pyrolysis temperatures (300–500°C) and carrier gas flow rates (He, 1–2 mL/min) ensure reproducible fragmentation. Quantification via internal standards (e.g., nitrobenzene-d5) improves accuracy .
Q. What strategies mitigate discrepancies in reported biological activity data for cyclopentanamine derivatives?
- Methodological Answer :
- Standardized Assay Protocols : Use uniform cell lines (e.g., HEK293 expressing human receptors) and buffer conditions (pH 7.4, 37°C) .
- Purity Validation : HPLC-UV/ELSD (>98% purity) and Karl Fischer titration (<0.5% water content) reduce batch variability .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., haloperidol for dopamine receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
